2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide
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Overview
Description
2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, a morpholinylsulfonyl group, and a dibenzofuran moiety, making it a unique molecule with potential biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This is followed by the introduction of the trimethoxyphenyl group and the morpholinylsulfonyl group. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the areas of cancer and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the morpholinylsulfonyl group may interact with various signaling proteins. These interactions can lead to the modulation of cellular pathways, affecting processes like cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.
2,4,5-trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
2,4,5-trimethoxyphenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,4,5-trimethoxy-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C26H26N2O8S |
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Molecular Weight |
526.6 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-(8-morpholin-4-ylsulfonyldibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C26H26N2O8S/c1-32-22-15-25(34-3)24(33-2)14-20(22)26(29)27-16-4-6-18-19-13-17(5-7-21(19)36-23(18)12-16)37(30,31)28-8-10-35-11-9-28/h4-7,12-15H,8-11H2,1-3H3,(H,27,29) |
InChI Key |
MNFCYWPBUXTHQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCOCC5)OC)OC |
Origin of Product |
United States |
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